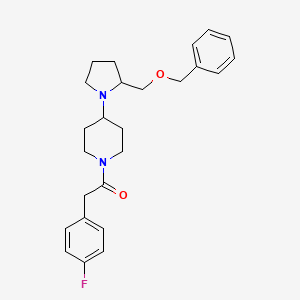

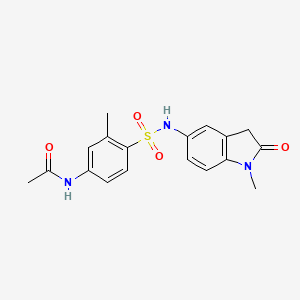

![molecular formula C15H22N2O4S B2977582 4-[(4-乙基苯基)磺酰基]哌嗪-1-羧酸乙酯 CAS No. 799258-86-9](/img/structure/B2977582.png)

4-[(4-乙基苯基)磺酰基]哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C15H22N2O4S . It has an average mass of 326.411 Da and a monoisotopic mass of 326.130035 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is defined by its molecular formula, C15H22N2O4S . The exact structure would require more specific information such as a crystallographic study or spectroscopic data, which is not available in the current search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are not detailed in the search results. The molecular formula (C15H22N2O4S) and mass (326.411 Da) are known , but further properties such as melting point, boiling point, solubility, etc., would require additional specific experimental data.科学研究应用

Photodynamic Antimicrobial Activity

One of the notable applications of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate derivatives is in the field of photodynamic antimicrobial therapy . Researchers have synthesized a benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), which exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy . This compound showed higher activity against antibiotic-resistant strains such as MRSA under irradiation, indicating its potential as a novel treatment to mitigate microbial resistance.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds . It has been utilized to create five- and six-membered ring systems containing one or two heteroatoms, which are fundamental structures in many pharmaceuticals . These heterocycles can be further functionalized to develop new drugs with potential therapeutic applications.

Electrophilic Reactions

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is involved in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation , and coupling reactions . These reactions are crucial for creating a variety of complex molecules that can be used in drug development and other areas of chemical research.

Diels-Alder Reactions

This compound is also a reactive intermediate in Diels-Alder reactions with aldehydes, which are used to synthesize cyclic compounds . The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of six-membered rings with good stereocontrol.

Desulfonylation Processes

In synthetic chemistry, desulfonylation processes involving Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are important for removing the sulfonyl group to yield a variety of functionalized molecules . This process is valuable for the preparation of intermediates in pharmaceutical synthesis.

Biological Properties

Derivatives of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate have been explored for their biological properties , including herbicidal, bactericidal, antifungal, algicidal, and insecticidal activities . These properties make them candidates for use in agricultural chemicals and as potential leads for new types of bioactive compounds.

未来方向

属性

IUPAC Name |

ethyl 4-(4-ethylphenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-13-5-7-14(8-6-13)22(19,20)17-11-9-16(10-12-17)15(18)21-4-2/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNIXANCTJAUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

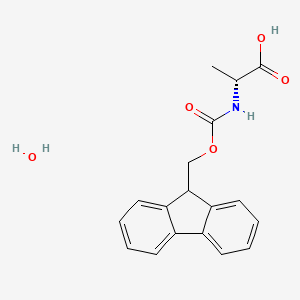

![Methyl 6-ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977501.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2977503.png)

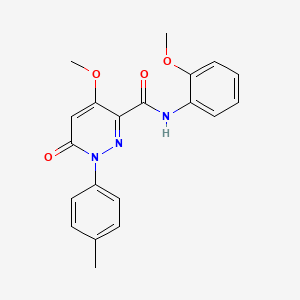

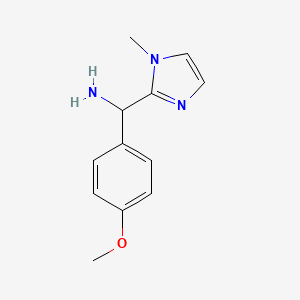

![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)

![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)

![2-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2977509.png)

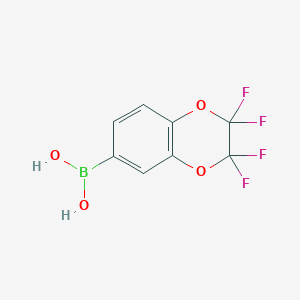

![2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine](/img/structure/B2977517.png)

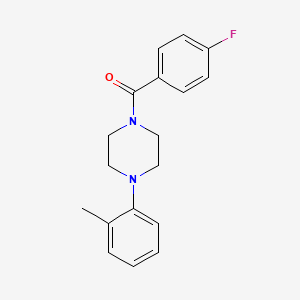

![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)